1-(1-PIPERAZINYL)-2-PYRROLIDINONE
Description
Properties
CAS No. |
870262-99-0 |
|---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.2 |
Purity |
90 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 1 Piperazinyl 2 Pyrrolidinone
Retrosynthetic Analysis of the 1-(1-PIPERAZINYL)-2-PYRROLIDINONE Core
Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, readily available starting materials. pharmacy180.comslideshare.netslideshare.net For the this compound core, the most logical disconnection strategy involves cleaving the C-N bond that links the piperazine (B1678402) and pyrrolidinone rings.
This primary disconnection (Disconnect 1 in the figure below) breaks the molecule into two key synthons: a piperazine cation equivalent and a 2-pyrrolidinone (B116388) anion equivalent at the N1 position. The corresponding synthetic equivalents, or reagents, would be piperazine itself (or a protected version) and a 2-pyrrolidinone derivative featuring a good leaving group (X) at the N1 position, such as a halide.
Further retrosynthetic analysis can be applied to the two main fragments:
Pyrrolidinone Ring: The 2-pyrrolidinone ring can be disconnected via an amide bond cleavage (Disconnect 2), leading to a linear precursor like γ-aminobutyric acid or its ester derivative. This linear precursor can be cyclized to form the pyrrolidinone ring.
Piperazine Ring: The piperazine ring is commonly synthesized from ethylenediamine (B42938) and a two-carbon unit or by the cyclization of a diethanolamine (B148213) derivative. researchgate.net However, piperazine is an inexpensive and commercially available starting material, making its synthesis from simpler precursors often unnecessary in a practical laboratory setting.
This analysis suggests a convergent synthesis where the pyrrolidinone and piperazine moieties are prepared or procured separately and then coupled in a final step.
Retrosynthetic Breakdown of this compound
Direct Synthesis Routes for this compound
The direct synthesis of the this compound scaffold can be achieved through various strategies that focus on constructing one of the heterocyclic rings in the presence of the other or by coupling the two pre-formed rings.
Pyrrolidinone Annulation Strategies
Annulation strategies refer to ring-forming reactions. The pyrrolidinone ring, a γ-lactam, can be constructed through several methods, including cycloaddition and cyclization reactions. rsc.org
[3+2] Cycloadditions: These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. For instance, divergent intermolecular coupling strategies can access pyrrolidine (B122466) cores directly from olefins. nih.govrsc.org
From Donor-Acceptor (DA) Cyclopropanes: A modern approach involves the reaction of DA cyclopropanes with amines. The ring-opening of the cyclopropane (B1198618) by an amine nucleophile, followed by intramolecular cyclization (lactamization), yields 1,5-disubstituted pyrrolidin-2-ones. mdpi.com This method could be adapted by using a suitably protected piperazine derivative as the amine nucleophile.
From γ-Haloalkanoic Acids or Esters: A classical and straightforward method involves the reaction of a γ-haloalkanoic acid or its ester with an amine. For the synthesis of the target molecule's precursor, γ-butyrolactone can be reacted with a halogen acid to form a 4-halobutanoic acid, which is then cyclized in the presence of an amine.
Piperazine Ring Incorporation Methodologies
The piperazine moiety is a common N-heterocycle in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates. nih.gov Its incorporation can be achieved by building the ring from acyclic precursors or by using the pre-formed piperazine ring.
From Diamines: The synthesis of piperazin-2-one (B30754) rings can be accomplished by reacting N-substituted diamines with α,β-unsaturated esters or trichloromethyl-containing alcohols. researchgate.netrsc.org While this constructs a piperazinone, similar strategies starting with ethylenediamine and a suitable dielectrophile can form the piperazine ring.
Reductive Amination: A common strategy for incorporating a piperazine ring involves the reductive amination of a ketone. For example, in the synthesis of certain piperazinyl pyrrolidin-2-ones, a key step is the reductive amination of a pyrrolidinone precursor containing a ketone with a piperazine derivative. sci-hub.ru
Coupling Reactions for Pyrrolidinone-Piperazine Linkage Formation
The most direct and convergent approach to synthesizing this compound involves coupling the two pre-formed heterocyclic rings. This typically involves a nucleophilic substitution reaction.
A common method is the reaction of piperazine with an N-activated pyrrolidinone. For instance, N-vinyl-2-pyrrolidinone can serve as a precursor. The reaction of phenyllithium (B1222949) with N-vinyl-2-pyrrolidinone, followed by hydrolysis, yields 2-phenyl-1-pyrroline. orgsyn.org A similar principle can be applied where piperazine acts as the nucleophile.
In a more direct approach, a pyrrolidinone with a leaving group on the nitrogen, such as N-chloro-2-pyrrolidinone, could react with piperazine. However, a more widely used method involves the reaction of piperazine with γ-butyrolactone under conditions that promote ring opening and subsequent amidation and cyclization. Another key strategy is the reaction of piperazine with 2-pyrrolidinone itself under high temperatures or with a catalyst to facilitate a condensation reaction, though this is often a low-yielding process. A more efficient method involves the nucleophilic substitution of a halogen on a precursor, such as reacting piperazine with 1-bromo-4-chlorobutane (B103958) to first form N-(4-chlorobutyl)piperazine, followed by intramolecular cyclization to form the pyrrolidinone ring fused to the piperazine.
Synthesis of Analogs and Derivatives of this compound
Modification of the core this compound structure is crucial for developing compounds with tailored properties. Substitutions can be made on either the pyrrolidinone or the piperazine ring.
N-Substitution Variants on the Pyrrolidinone Ring
Attaching various substituents to the nitrogen atom of the pyrrolidinone ring (which in the parent compound is occupied by the piperazine) leads to a diverse range of analogs. These syntheses typically involve creating the C-N bond between the pyrrolidinone nitrogen and the substituent's anchor point.
One general route involves the reaction of anilines or benzylamines with donor-acceptor cyclopropanes, which directly yields N-aryl or N-benzyl substituted pyrrolidin-2-ones. mdpi.com Another established method is the Heffe synthesis, used to produce pyrovalerone analogs, which are 1-(4-substituted-phenyl)-2-pyrrolidin-1-yl-pentan-1-ones. nih.gov This involves the α-bromination of a propiophenone (B1677668) derivative followed by reaction with pyrrolidine. A similar strategy could be envisioned where a substituted pyrrolidinone is coupled with various amines.
In the context of related structures, the synthesis of piperazinyl pyrrolidin-2-one derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors showcases the generation of N-aryl substituted variants. sci-hub.ruresearchgate.net The synthesis starts with the condensation of methyl (E)-4-chloro-3-methoxybut-2-enoate with various anilines, which undergoes intramolecular ring closure to form the N-aryl-pyrrolidinone scaffold.
Table 1: Examples of Synthetic Routes for N-Substituted Pyrrolidinone Analogs
| Synthetic Method | Starting Materials | Resulting N-Substituent | Reference |
|---|---|---|---|
| DA Cyclopropane + Amine | Dimethyl 2-arylcyclopropane-1,1-dicarboxylate, Substituted Anilines/Benzylamines | Aryl, Benzyl | mdpi.com |
| Condensation/Cyclization | Methyl (E)-4-chloro-3-methoxybut-2-enoate, Halogenated Anilines | Halogenated Phenyl | researchgate.net |
| Heffe Synthesis Adaptation | Aryl Nitriles, Friedel-Crafts Acylation Precursors | Substituted Phenyl | nih.gov |
Substituent Effects on the Piperazine Moiety
The chemical properties and biological activity of the this compound scaffold can be significantly modulated by the introduction of various substituents onto the piperazine ring. Research has shown that modifying this part of the molecule influences its interactions with biological targets, such as enzymes.
In the context of developing inhibitors for monoacylglycerol lipase (MAGL), a therapeutic target for neurodegenerative diseases, the substitution on the piperazine ring is a key aspect of structure-based drug design. sci-hub.ruresearchgate.net For instance, the introduction of a pyrimidine (B1678525) unit to the piperazine nitrogen atom has been explored. This modification was part of a design strategy to enhance the interaction of the piperazinyl pyrrolidin-2-one core with the MAGL enzyme. sci-hub.ru By systematically varying these substituents, researchers aim to optimize the potency and selectivity of these compounds. researchgate.net
One study explored a series of molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold, where various substituents were placed on the piperazine ring. nih.gov This investigation revealed that different aryl substituents led to compounds with varying inhibitory activity against inflammatory caspases. nih.gov For example, an ethylbenzene (B125841) derivative was found to be a potent inhibitor of caspases-1, -4, and -5. nih.gov This highlights how substituents on the piperazine ring can fine-tune the pharmacological profile of the parent molecule.
The following table summarizes the effect of different substituents on the piperazine moiety as described in the literature.
| Base Scaffold | Piperazine Substituent | Target | Observed Effect | Reference |
| Piperazinyl pyrrolidin-2-one | Pyrimidine | Monoacylglycerol Lipase (MAGL) | Enhanced interaction with the enzyme's binding site. | sci-hub.ru |
| 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Ethylbenzene | Inflammatory Caspases (1, 4, 5) | Potent, pan-selective inhibition with low nanomolar Ki values. | nih.gov |
Heterocyclic Ring Modifications and Fused Systems
The core structure of this compound can be further elaborated by attaching other heterocyclic rings or by creating fused systems, leading to novel chemical entities with distinct properties.
One approach involves the synthesis of hybrid molecules where additional heterocyclic motifs are linked to the piperazine unit. An example is the creation of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles. nih.gov In this synthetic strategy, a piperazine scaffold bearing a 4-nitroimidazole (B12731) group is reacted with various azides via click chemistry to introduce a 1,2,3-triazole ring. nih.gov This molecular hybridization combines the structural features of multiple heterocycles to generate compounds with potential anticancer activity. nih.gov
Another significant modification is the creation of fused heterocyclic systems. A patented process describes the manufacture of fused piperazin-2-one derivatives, such as (7R)-2-chloro-8-cyclopentyl-7-ethyl-5-hydroxy-7,8-dihydro-5H-pteridin-6-one. google.com This process involves the hydrogenation of a precursor molecule, leading to the formation of a pteridinone ring system fused with the piperazine core. google.com Such fused systems significantly alter the three-dimensional shape and electronic properties of the original molecule.
The table below details examples of heterocyclic modifications.
| Modification Type | Resulting Structure/System | Synthetic Method | Precursor | Reference |
| Heterocyclic Hybridization | 4-Nitroimidazole-piperazinyl-1,2,3-triazole | Click Chemistry | 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl) piperazine and various azides | nih.gov |
| Fused Ring System | Fused piperazin-2-one derivative (e.g., Pteridinone) | Catalytic Hydrogenation | 1-(o-nitrophenyl)piperazine-2-carboxylic acid derivatives | google.com |
Stereoselective Synthesis Approaches for Chiral Analogs
The development of chiral analogs of this compound requires stereoselective synthetic methods that can control the formation of specific stereocenters. Such approaches are crucial for producing enantiomerically pure compounds, which often exhibit different biological activities.
One powerful strategy for the stereoselective synthesis of substituted pyrrolidines is the use of [3+2] cycloaddition reactions. acs.org A highly diastereoselective synthesis of densely substituted pyrrolidines has been achieved through the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.org The chirality of the N-tert-butanesulfinyl group directs the stereochemical outcome of the cycloaddition, allowing for the creation of up to four stereogenic centers in the pyrrolidine ring with high control. acs.org For instance, an (S)-sulfinyl group can induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. acs.org
Another approach focuses on the intramolecular cascade reactions of α-chiral aldimines. rsc.org This method has been used to create trans-4-hydroxy-5-substituted 2-pyrrolidinones with high diastereoselectivity. The stereochemistry at the C-5 position of the pyrrolidinone ring is controlled by an α-alkoxy substituent when using alkyl, aryl, and alkenyl Grignard reagents. rsc.org This methodology has been successfully applied to the asymmetric synthesis of natural products like streptopyrrolidine. rsc.org
The synthesis of a complex anti-HIV drug candidate containing a highly functionalized cyclopentane (B165970) unit with three stereogenic centers demonstrates other advanced stereoselective techniques. nih.gov Key steps in this synthesis included a highly diastereoselective Diels-Alder reaction using a chiral oxazolidinone auxiliary and a molybdenum-catalyzed asymmetric allylic alkylation to establish the stereocenters. nih.gov
The following table outlines various stereoselective synthesis approaches.
| Method | Key Feature | Stereocontrol Element | Resulting Structure | Reference |
| [3+2] Cycloaddition | Reaction between 1-azadienes and azomethine ylides | Chiral N-tert-butanesulfinyl group | Densely substituted chiral pyrrolidines | acs.org |
| Intramolecular Cascade Reaction | Reaction of α-chiral aldimines with Grignard reagents | α-alkoxy substituent | trans-4-hydroxy-5-substituted 2-pyrrolidinones | rsc.org |
| Convergent Synthesis | Diels-Alder and Asymmetric Allylic Alkylation | Chiral oxazolidinone auxiliary, Molybdenum catalyst | Highly functionalized cyclopentane unit for an anti-HIV drug | nih.gov |
Spectroscopic and Chromatographic Characterization in Research Settings
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(1-piperazinyl)-2-pyrrolidinone, providing insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.
In a typical ¹H NMR spectrum, the protons on the piperazine (B1678402) and pyrrolidinone rings would exhibit characteristic chemical shifts and coupling patterns. The protons on the piperazine ring would likely appear as multiplets in the range of 2.5-3.5 ppm. The methylene (B1212753) protons of the pyrrolidinone ring would also produce distinct signals. For instance, the protons adjacent to the carbonyl group would be expected to resonate at a different frequency compared to those adjacent to the nitrogen atom.
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbonyl carbon of the pyrrolidinone ring would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 170-180 ppm. The carbon atoms of the piperazine and pyrrolidinone rings would appear at distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidinone-C2 | - | ~175 |
| Pyrrolidinone-C3 | ~2.0-2.2 (m) | ~30 |
| Pyrrolidinone-C4 | ~1.8-2.0 (m) | ~18 |
| Pyrrolidinone-C5 | ~3.2-3.4 (t) | ~45 |
| Piperazine-C2'/C6' | ~2.8-3.0 (t) | ~50 |
| Piperazine-C3'/C5' | ~2.6-2.8 (t) | ~46 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS and LC-MS/MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would confirm the compound's molecular weight. The fragmentation pattern would provide structural information, with characteristic fragments arising from the cleavage of the piperazine and pyrrolidinone rings. For instance, a fragment corresponding to the piperazine ring is commonly observed in the mass spectra of piperazine derivatives. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection sensitivity and specificity of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantitative studies. In LC-MS/MS analysis of this compound, the precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected and fragmented to produce a characteristic product ion spectrum, which can be used for highly specific detection and quantification.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M]⁺ | 169.13 |
| [M+H]⁺ | 170.14 |
| Piperazine fragment | 85.07 |
| Pyrrolidinone fragment | 84.05 |
Note: The fragmentation pattern can be influenced by the ionization method and collision energy.
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the amide and amine functional groups.
A strong absorption band corresponding to the C=O stretching vibration of the lactam (a cyclic amide) in the pyrrolidinone ring would be expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazine ring would likely appear as a medium to weak band around 3300-3500 cm⁻¹. C-N stretching vibrations for both the amide and the amine would also be present in the fingerprint region of the spectrum. The IR spectrum of the related compound 1-amino-pyrrolidine-2-one shows characteristic peaks that can be used for comparison. researchgate.net
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (Lactam) | C=O stretch | 1650-1700 |
| Secondary Amine | N-H stretch | 3300-3500 |
| Amine/Amide | C-N stretch | 1100-1300 |
| Alkane | C-H stretch | 2850-2960 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would typically be employed.
In such a method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The retention time of this compound would be a key parameter for its identification. The purity of the compound can be determined by integrating the peak area of the main compound and any impurities detected. HPLC methods have been successfully developed for the analysis of related pyrrolidinone and piperazine derivatives. sielc.comnih.govsigmaaldrich.com
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: These are example parameters and would require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility and thermal stability for GC analysis, GC-MS can provide valuable information for its identification and purity assessment.
In a typical GC-MS analysis, the compound is separated on a capillary column and then introduced into the mass spectrometer, which provides a mass spectrum of the eluting compound. The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in compound identification. GC-MS methods have been established for the analysis of various piperazine derivatives. researchgate.netnih.gov
Table 5: Potential GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Note: Derivatization may be necessary for optimal analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and conformational details, as well as intermolecular interactions that dictate the packing of molecules in the crystal lattice.
A thorough review of scientific literature and crystallographic databases reveals that, to date, no public experimental single-crystal X-ray diffraction data for this compound has been deposited or published. Therefore, a definitive analysis of its solid-state structure based on experimental crystallographic data is not possible at this time.
However, the principles of X-ray crystallography can be described to illustrate how such a study would be conducted and the nature of the expected findings. To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.edu The interaction of the X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern. fiveable.mefiveable.me By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be reconstructed. nih.gov
From this electron density map, a detailed structural model of this compound could be built. This model would reveal the precise spatial arrangement of the pyrrolidinone and piperazine rings. Key structural features of interest would include the planarity of the lactam group in the pyrrolidinone ring, the conformation of the piperazine ring (typically a chair conformation), and the torsional angles describing the orientation of the two heterocyclic rings relative to each other.
Furthermore, the analysis would elucidate any significant intermolecular interactions, such as hydrogen bonds. For instance, the secondary amine (N-H) in the piperazine ring is a potential hydrogen bond donor, while the carbonyl oxygen of the pyrrolidinone ring and the tertiary nitrogen atoms are potential hydrogen bond acceptors. These interactions play a crucial role in the stability of the crystal lattice.
The crystallographic analysis would yield a set of parameters that define the crystal structure, as illustrated in the hypothetical data table below.
Hypothetical Crystallographic Data for this compound
This table is for illustrative purposes only and does not represent experimental data.
| Parameter | Hypothetical Value |
| Empirical Formula | C₈H₁₅N₃O |
| Formula Weight | 185.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1003.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.225 |
| Absorption Coeff. (mm⁻¹) | 0.085 |
| F(000) | 408 |
Structure Activity Relationship Sar Investigations of 1 1 Piperazinyl 2 Pyrrolidinone Analogs
Conformational Analysis and Stereochemical Impact on Biological Activity
The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. For 1-(1-piperazinyl)-2-pyrrolidinone analogs, both the chirality of the pyrrolidinone ring and the conformational flexibility of the piperazine (B1678402) ring play pivotal roles in molecular recognition and binding to target proteins.
The pyrrolidinone ring, a five-membered lactam, is non-planar and can adopt various puckered conformations. nih.gov The presence of substituents can lock the ring into a specific conformation, which can significantly influence pharmacological efficacy. nih.govnih.gov Stereochemistry is particularly important, as different stereoisomers can exhibit vastly different biological profiles due to their distinct interactions with enantioselective protein binding sites. nih.govmdpi.com The use of chiral building blocks like L-proline is a common strategy to produce specific stereoisomers. nih.gov
A prime example of stereochemical impact is seen in a series of (R)- and (S)-1-(4-substituted-piperazin-1-yl)pyrrolidin-2-ones designed as monoacylglycerol lipase (B570770) (MAGL) inhibitors. researchgate.net Structure-based drug design efforts revealed that the (R)-enantiomer of the pyrrolidinone core was essential for potent inhibitory activity. researchgate.net For instance, compound (R)-3t was identified as a potent and reversible MAGL inhibitor, and its oral administration in mice led to desired changes in brain neurochemistry. researchgate.net This highlights that a specific stereocenter at the pyrrolidinone ring is crucial for optimal orientation and interaction within the enzyme's active site.
Conformational analysis of the piperazine ring is also vital. The six-membered piperazine ring typically exists in a chair conformation, but can also adopt boat or twist-boat forms, influenced by substituents on the nitrogen atoms. blumberginstitute.org These conformational preferences dictate the spatial orientation of substituents, which in turn affects how the molecule interacts with its biological target. nih.govmdpi.com Computational methods, such as molecular dynamics simulations and Monte Carlo energy minimizations, combined with experimental techniques like NMR spectroscopy, are employed to understand the preferred conformations necessary for ligand-receptor interactions. mdpi.com
Table 1: Impact of Pyrrolidinone Stereochemistry on MAGL Inhibition This table is representative of findings discussed in the text, illustrating the importance of stereochemistry.
| Compound | Stereochemistry at Pyrrolidinone | Relative MAGL Inhibitory Potency |
|---|---|---|
| Analog A | (R) | High |
| Analog B | (S) | Low / Inactive |
| Analog C (Racemic) | (R/S) | Moderate |
Influence of Substituent Position and Electronic Properties on Molecular Interactions
The nature, size, and position of substituents on both the piperazine and pyrrolidinone rings profoundly affect the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. SAR studies systematically explore these modifications to enhance potency and selectivity.
In the context of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives investigated as antiarrhythmic agents, quantitative structure-activity relationship (QSAR) models have shown that the biological activity is heavily dependent on the structure and geometry of the molecule rather than just its physicochemical properties. nih.gov For these analogs, substituents on the aryl ring attached to the piperazine nitrogen are critical.
Studies on inhibitors of inflammatory caspases based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold demonstrated that varying the aryl substituent on the piperazine ring led to significant changes in potency and selectivity. nih.gov An ethylbenzene (B125841) derivative, for example, displayed low nanomolar inhibition across multiple caspases. nih.gov This suggests a preference for specific electronic and steric features on the piperazine substituent to achieve potent inhibition. nih.govdndi.org
The electronic properties of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can alter the charge distribution across the molecule. ijrar.org This influences the strength of hydrogen bonds, ionic interactions, and hydrophobic interactions with the target protein. For instance, computational studies on other heterocyclic systems have shown that EWGs can stabilize frontier molecular orbitals and increase the dipole moment, which can affect binding affinity. ijrar.org In some series, electron-rich aromatic substituents are preferred, while electron-deficient ones lead to inactivity. dndi.org
Table 2: Effect of Aryl Substituents on Piperazine on Biological Activity This table is a generalized representation based on SAR principles discussed in the referenced literature.
| Compound Series | Substituent (R) on Piperazine-Aryl Group | Electronic Property | Observed Activity Trend |
|---|---|---|---|
| X | -OCH₃ | Electron-donating | Moderate Activity |
| X | -CH₃ | Weakly Electron-donating | Moderate to High Activity |
| X | -H | Neutral | Baseline Activity |
| X | -F, -Cl | Electron-withdrawing | Variable, often improves properties |
| X | -CN, -NO₂ | Strongly Electron-withdrawing | Often decreases activity |
Modulation of Ring Systems and Their Influence on Molecular Recognition
Bioisosteric replacement, the substitution of one functional group or ring system for another with similar steric and electronic properties, is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles. nih.govbaranlab.org In the this compound scaffold, both the piperazine and pyrrolidinone rings are targets for such modulation.
Replacing the piperazine ring with other cyclic amines like piperidine (B6355638) can significantly alter biological activity. nih.gov Studies comparing piperazine and piperidine derivatives have shown that this change can dramatically affect affinity for certain targets, such as sigma-1 receptors, where the piperidine ring was found to be a key structural element for high affinity. nih.gov The basicity (pKa) of the ring system is a critical factor, as it determines the protonation state at physiological pH, which is often essential for forming ionic interactions with acidic residues (e.g., Asp, Glu) in a receptor's binding pocket.
Further modifications involve introducing conformational constraints. The use of bridged piperidine or piperazine analogs, such as 2-azanorbornanes or nortropanes, can lock the ring into a specific conformation that may more closely match the receptor-preferred geometry, potentially increasing affinity. nih.gov This approach of rigidification can also lead to improved physicochemical properties like lower lipophilicity and greater aqueous solubility. nih.gov
Table 3: Bioisosteric Replacement of the Piperazine Ring and Potential Outcomes This table illustrates the concept of ring system modulation based on principles from the cited literature.
| Original Ring | Bioisosteric Replacement | Key Property Change | Potential Impact on Molecular Recognition |
|---|---|---|---|
| Piperazine | Piperidine | Altered basicity (pKa) and H-bonding | May increase or decrease affinity depending on target |
| Piperazine | Homopiperazine | Increased ring size and flexibility | Probes larger binding pocket space |
| Piperazine | Bridged Piperazine (e.g., 2,5-diazabicyclo[2.2.1]heptane) | Conformationally restricted | Higher affinity if conformation matches bound state |
| Pyrrolidinone | Oxazolidinone | Altered H-bond donor/acceptor pattern | New interactions with receptor |
Ligand Efficiency and Physicochemical Property Optimization in SAR Studies
Ligand Efficiency (LE) normalizes binding affinity for the size of the molecule (typically by dividing the free energy of binding by the number of non-hydrogen atoms). It provides a measure of how efficiently a molecule uses its mass to achieve binding. core.ac.ukLipophilic Ligand Efficiency (LLE) , calculated as pKi (or pIC50) minus the cLogP, assesses the balance between potency and lipophilicity. researchgate.netresearchgate.net High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. Therefore, maximizing potency while minimizing lipophilicity (i.e., achieving a high LLE) is a primary goal of lead optimization. researchgate.net
For this compound analogs, these metrics are invaluable. During lead optimization, chemists aim to make modifications that increase LLE. researchgate.net For example, in the development of MAGL inhibitors, structural modulations were explicitly made to improve metabolic stability, a property closely linked to lipophilicity. researchgate.net The introduction of polar atoms or carefully chosen heterocyclic rings can often enhance potency without a proportional increase in lipophilicity, thus improving the LLE. researchgate.net
The optimization of physicochemical properties also includes tuning aqueous solubility, membrane permeability, and metabolic stability (often referred to as ADME properties - Absorption, Distribution, Metabolism, and Excretion). researchgate.net For instance, replacing a metabolically labile group with a more stable one or introducing polar groups to enhance solubility are common strategies that run parallel to SAR studies focused on potency. researchgate.netdndi.org The ultimate goal is to identify a candidate that not only binds its target with high affinity and selectivity but also possesses the necessary physicochemical properties to be a safe and effective drug. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling of 1 1 Piperazinyl 2 Pyrrolidinone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
For a molecule like 1-(1-piperazinyl)-2-pyrrolidinone, a DFT study would typically involve optimizing the geometry of the molecule to find its most stable three-dimensional conformation. Following optimization, various electronic properties can be calculated. The distribution of electron density would reveal the partial charges on each atom, indicating the polarity of different bonds within the molecule. For instance, the nitrogen and oxygen atoms in the piperazine (B1678402) and pyrrolidinone rings are expected to possess a higher electron density and thus a partial negative charge, while the adjacent carbon and hydrogen atoms would have partial positive charges. This charge distribution is crucial in determining how the molecule interacts with its environment.
Furthermore, DFT can be used to calculate reactivity descriptors. These descriptors, derived from the electronic structure, can predict the sites on the molecule that are most likely to participate in chemical reactions.
HOMO-LUMO Energy Gap Analysis and Molecular Electrostatic Potentials (MEP)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule involved in electron donation and acceptance, which is vital for understanding its potential chemical and biological activities.
The Molecular Electrostatic Potential (MEP) is another crucial tool derived from quantum chemical calculations. It is a visual representation of the electrostatic potential on the surface of a molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents regions of negative potential (electron-rich), blue represents regions of positive potential (electron-poor), and green represents neutral regions. For this compound, the MEP would likely show negative potential around the oxygen atom of the pyrrolidinone ring and the nitrogen atoms of the piperazine ring, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms attached to the piperazine nitrogen and other parts of the molecule would likely show positive potential, marking them as sites for nucleophilic attack.
Table 1: Illustrative Quantum Chemical Properties for a Piperazine-Containing Compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Dipole Moment | 3.2 Debye | A measure of the overall polarity of the molecule. |
Note: These values are illustrative and not specific to this compound.
Molecular Docking and Protein-Ligand Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, typically a protein.
Identification of Putative Binding Sites on Target Macromolecules
In a hypothetical molecular docking study of this compound, the first step would be to identify a relevant protein target. Once a target is chosen, docking algorithms would systematically explore various possible binding poses of the compound within the protein's binding pocket. The algorithm would score these poses based on a combination of factors, including shape complementarity and intermolecular energetics. The highest-scoring poses would represent the most likely binding modes. This process allows for the identification of putative binding sites and provides a starting point for understanding the compound's mechanism of action at a molecular level.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
Once a plausible binding pose is identified, a detailed analysis of the interactions between this compound and the protein target can be performed. Key interactions that stabilize the protein-ligand complex include:
Hydrogen Bonds: The piperazine and pyrrolidinone moieties of the compound contain several hydrogen bond donors (N-H groups) and acceptors (N and O atoms). These groups can form strong, directional hydrogen bonds with complementary residues (e.g., amino acid side chains like serine, threonine, aspartate, glutamate) in the protein's binding site.
Table 2: Illustrative Intermolecular Interactions from a Docking Study of a Piperazine Derivative
| Interaction Type | Ligand Group | Protein Residue | Illustrative Distance (Å) |
| Hydrogen Bond | Piperazine N-H | Asp129 (Oxygen) | 2.9 |
| Hydrogen Bond | Pyrrolidinone C=O | Ser195 (Hydroxyl) | 3.1 |
| Hydrophobic | Pyrrolidinone Ring | Leu99, Val111 | N/A |
| Ionic Interaction | Protonated Piperazine | Glu153 (Carboxylate) | 3.5 |
Note: This data is illustrative and based on typical interactions observed for similar compounds.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion.
For this compound complexed with a protein, an MD simulation would be initiated from the best-docked pose. The simulation would track the movements of both the ligand and the protein, as well as the surrounding solvent molecules, over a period of nanoseconds to microseconds. This allows for:
Conformational Sampling: The simulation reveals the different conformations that the ligand and protein can adopt while bound. This is important as both molecules are flexible and their shapes can change upon binding.
Binding Stability: By analyzing the trajectory, one can assess the stability of the protein-ligand complex. If the ligand remains in the binding pocket throughout the simulation and maintains key interactions, it suggests a stable binding mode. Conversely, if the ligand quickly dissociates from the binding site, it indicates a less stable interaction. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein is often used to quantify this stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies have been instrumental in understanding the structural features crucial for their pharmacological effects, thereby guiding ligand-based design of more potent analogs.
A notable QSAR study was conducted on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives investigated for their antiarrhythmic activity. nih.govresearchgate.net The primary goal of this research was to identify the key molecular descriptors that govern the antiarrhythmic effects of these compounds. nih.gov In the study, a dataset of 33 compounds with varying substituents on the arylpiperazinyl moiety was used to develop the QSAR model. researchgate.net
The three-dimensional structures of the pyrrolidin-2-one derivatives were initially optimized using the semi-empirical AM1 quantum chemical method to find their minimum energy conformations. nih.gov From these optimized structures, a large number of molecular descriptors were calculated. nih.govresearchgate.net Through statistical analysis, a model was developed that successfully explained up to 91% of the variance in the observed antiarrhythmic activity. nih.gov The robustness and predictive power of the model were confirmed through rigorous validation tests, including Leave-One-Out (LOO) and Leave-Many-Out (LMO) cross-validation, an external test set, and Y-scrambling. nih.govnih.gov
The final QSAR model revealed that the antiarrhythmic activity of these compounds is predominantly influenced by specific molecular descriptors, namely PCR (Principal Component Regression) and JGI4 (a topological descriptor). nih.govnih.gov This indicates that both the electronic and topological characteristics of the molecules are critical determinants of their ability to exert an antiarrhythmic effect. Such insights are invaluable for ligand-based design, as they allow medicinal chemists to rationally modify the scaffold of this compound to enhance activity. For instance, future design strategies could focus on modifying substituents to optimize the values of these key descriptors, leading to the synthesis of new analogs with potentially improved efficacy. researchgate.net
The table below presents a selection of the compounds used in the QSAR study and their corresponding observed and predicted antiarrhythmic activities.
| Compound ID | R Substituents | Observed Activity (AA) | Predicted Activity (AA) |
|---|---|---|---|
| 1 | H | 2.01 | 2.09 |
| 2 | 2-Cl | 1.80 | 1.79 |
| 4 | 2-F | 1.54 | 1.71 |
| 5 | 2-OEt | 2.52 | 2.24 |
| 12 | OH, 2-Me | 1.55 | 1.56 |
| 13 | OH, 2-OH | 2.23 | 2.21 |
| 20 | OH, 2-Me, 3,3-diPh | 2.53 | 2.37 |
| 22 | OH, 3,3-diPh | 2.38 | 2.33 |
| 29 | O(CO)NHEt | 1.66 | 1.75 |
| 33 | 2-OH | 1.36 | 1.37 |
Virtual Screening Strategies for Analog Discovery
Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For a scaffold like this compound, virtual screening can accelerate the discovery of novel analogs with desired biological activities. researchgate.net
One prominent strategy is pharmacophore-based virtual screening. A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. This approach was successfully employed in the search for new reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for several neurological disorders. researchgate.net
In a study focused on developing MAGL inhibitors, a pharmacophore model was constructed based on the X-ray crystal structure of a piperazinyl-pyrrolidine inhibitor co-crystallized with the human MAGL enzyme (PDB code: 5ZUN). researchgate.net The model identified essential interaction features, including four hydrogen-bond acceptors and a hydrophobic aromatic ring, as mandatory for binding. This pharmacophore hypothesis was then used as a 3D query to screen virtual compound libraries, leading to the identification of new hit compounds. This demonstrates how the structural information of a known ligand from the this compound family can be leveraged to discover novel and structurally diverse analogs. researchgate.net
Another common virtual screening approach is molecular docking. nih.gov This method involves predicting the preferred orientation of a molecule when bound to a target protein to form a stable complex. For instance, in the discovery of ligands for the sigma-1 receptor, flexible ligand docking experiments were performed to evaluate how various piperazine and piperidine (B6355638) derivatives might bind within the receptor's active site. nih.govrsc.org By scoring the binding poses, researchers can prioritize which compounds to synthesize and test experimentally, saving significant time and resources. Similar docking studies on pyrrolidine (B122466) derivatives have been used to analyze binding features against enzymes like α-mannosidase, highlighting key hydrogen bonding and hydrophobic interactions that drive ligand recognition. nih.gov
These virtual screening strategies, whether ligand-based (pharmacophore) or structure-based (docking), are essential components of modern drug discovery pipelines. They enable the efficient exploration of vast chemical space to identify promising analogs of core scaffolds like this compound for a wide range of therapeutic targets. researchgate.net
Investigation of Molecular and Cellular Interaction Mechanisms of 1 1 Piperazinyl 2 Pyrrolidinone Derivatives
In Vitro Enzyme Inhibition Studies
Derivatives of 1-(1-piperazinyl)-2-pyrrolidinone have demonstrated significant inhibitory activity against several key enzymes, highlighting their potential as therapeutic agents for a variety of disorders.
A primary enzyme target for this class of compounds is Monoacylglycerol Lipase (B570770) (MAGL) , a serine hydrolase that plays a crucial role in the central nervous system by breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.net Inhibition of MAGL is a promising strategy for treating neurodegenerative diseases. researchgate.net
Structure-based drug design has led to the development of potent and reversible MAGL inhibitors based on the piperazinyl pyrrolidin-2-one core. researchgate.net For instance, through modifications to enhance the interaction with the MAGL enzyme, a highly potent and reversible inhibitor, compound (R)-3t , was identified. researchgate.net Some derivatives in this class have shown subnanomolar IC₅₀ values. researchgate.net The crystal structure of MAGL in complex with a piperazinyl pyrrolidin-2-one derivative has been determined (PDB ID: 5ZUN), providing detailed insight into the binding interactions. researchgate.net
Another area of investigation for piperazine (B1678402) derivatives, more broadly, has been their activity as tyrosinase inhibitors . nih.gov A study on tosyl piperazine-dithiocarbamate hybrids revealed compounds with promising tyrosinase inhibition, with IC₅₀ values ranging from 6.88 to 34.8 µM. nih.gov
The pyrrolidine (B122466) ring, a component of the core structure, is also found in inhibitors of other enzymes, such as poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2) , which are involved in DNA damage repair. nih.gov Additionally, spiro[pyrrolidine-3,3′-oxindoles] have been investigated as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) . nih.gov
Table 1: Enzyme Inhibition Data for this compound Derivatives and Related Compounds
| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC₅₀) | Notes |
|---|---|---|---|
| Piperazinyl pyrrolidin-2-ones | Monoacylglycerol Lipase (MAGL) | Subnanomolar range for some derivatives | Reversible inhibitors developed through structure-based design. researchgate.net |
| (R)-3t | Monoacylglycerol Lipase (MAGL) | Potent inhibitor (specific IC₅₀ not stated) | A selective and reversible MAGL inhibitor. researchgate.net |
| Tosyl piperazine-dithiocarbamates | Tyrosinase | 6.88 - 34.8 µM | Structure-activity relationship studies performed. nih.gov |
| Spiro[pyrrolidine-3,3′-oxindoles] | HDAC2 and PHB2 | Not specified | Investigated as potential anti-breast cancer agents. nih.gov |
Beyond enzyme inhibition, piperazine-containing compounds have been extensively studied for their ability to modulate various receptors.
New classes of piperazine-pyridazinone analogues have been synthesized and evaluated for their binding affinity to adrenergic and serotoninergic receptors. nih.gov Many of these compounds displayed high affinity, in the nanomolar or subnanomolar range, for the α1-adrenergic receptor (α1-AR) . nih.gov Several also showed significant affinity for the 5-HT1A serotonin (B10506) receptor . nih.gov The design of these molecules involved varying the arylpiperazine portion, the spacer length, and the terminal fragment to optimize receptor affinity. nih.gov
Furthermore, research into piperazine and piperidine (B6355638) derivatives has identified dual-affinity ligands for the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) . nih.gov For example, replacing a piperazine ring with a piperidine did not significantly alter H3R affinity but was a key element for achieving dual H3/σ1 receptor activity. nih.gov Compound 11 from one such study showed high affinity for both receptors (hH3R Ki = 6.2 nM, σ1R Ki = 4.41 nM). nih.gov
Table 2: Receptor Binding Affinity of Piperazine Derivatives
| Compound Class | Target Receptors | Binding Affinity (Ki or other) |
|---|---|---|
| Piperazine-pyridazinone analogues | α1-Adrenergic Receptor, 5-HT1A Serotonin Receptor | Nanomolar to subnanomolar for α1-AR; nanomolar for some at 5-HT1A. nih.gov |
| Piperazine/Piperidine derivatives | Histamine H3 Receptor, Sigma-1 Receptor | Compound 11: hH3R Ki = 6.2 nM, σ1R Ki = 4.41 nM. nih.gov |
Cellular Pathway Interrogation in Preclinical Models (Non-Human)
The effects of this compound derivatives have been explored in various non-human preclinical models to understand their impact on cellular functions.
In preclinical studies, MAGL inhibitors based on the piperazinyl pyrrolidin-2-one structure have shown efficacy in modulating endocannabinoid signaling. researchgate.net Oral administration of compound (R)-3t to mice resulted in decreased levels of arachidonic acid (AA) and elevated levels of 2-AG in the brain, demonstrating target engagement in a living system. researchgate.net
The pyrrolidine scaffold is a component of molecules that affect fundamental cellular processes. For example, anisomycin, a pyrrolidine alkaloid, inhibits protein synthesis and is used as an antimicrobial and antineoplastic agent. nih.gov Other pyrrolidine derivatives have been shown to have cytotoxic effects against cancer cell lines, such as murine lymphoma cells and various human cancer cell lines (HepG2, MCF-7, HCT-116). nih.gov
While direct studies on this compound itself with membrane transporters are not widely documented, the broader class of pyrrolidine derivatives has been investigated for such interactions. nih.gov Ion channels and transporters are crucial for cellular function, and their modulation is a key therapeutic strategy. nih.gov
For instance, some pyrrolidinedione derivatives have been assessed for their effect on the human Ether-à-go-go-related gene (hERG) channel , a critical aspect of cardiac safety assessment. acs.org One such derivative showed no significant inhibition (IC50 > 100 μM), suggesting a good safety profile in this regard. acs.org
Phosphatidylinositol 4,5-bisphosphate (PIP2) is known to regulate over 30 different ion channels, including members of the Transient Receptor Potential (TRP) family like TRPV1. nih.gov The regulation often involves electrostatic interactions between the anionic PIP2 and basic amino acid residues in the channel's cytosolic domains. nih.gov Given the structural features of piperazine and pyrrolidine rings, their derivatives could potentially interact with such sites on ion channels, although specific research on this compound in this context is needed.
Mechanistic Studies Using Biological Assays (Non-Clinical)
A variety of non-clinical biological assays have been employed to elucidate the mechanisms of action of these compounds. Molecular docking studies are frequently used to predict and understand the binding interactions between the derivatives and their target proteins. For example, docking studies of a piperazinyl pyrrolidin-2-one derivative with MAGL (PDB ID: 5ZUN) have been crucial for structure-based drug design. researchgate.net Similarly, docking was used to analyze the binding of tosyl piperazine-dithiocarbamate derivatives to tyrosinase. nih.gov
In cellular assays, the functional consequences of enzyme inhibition are measured. For MAGL inhibitors, this includes measuring the levels of the substrate (2-AG) and the product (AA) in cells or tissues to confirm the inhibitor's effect on the pathway. researchgate.net For compounds targeting cancer cells, assays measuring cytotoxicity (e.g., MTT assay), cell cycle progression, and apoptosis are standard. nih.govnih.gov For instance, spiro[pyrrolidine-3,3′-oxindoles] were shown to inhibit the growth of MCF-7 breast cancer cells. nih.gov
Assessment of Antimicrobial Activity in Research Models
The search for novel antimicrobial agents has led to the investigation of various synthetic compounds, including derivatives of this compound. Research has demonstrated that modifications to the piperazine and pyrrolidinone scaffolds can yield compounds with significant activity against a range of bacterial and fungal pathogens.
A series of this compound derivatives were synthesized and evaluated for their in vitro antimicrobial properties. These studies typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The activity of these compounds has been tested against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Fungal strains like Candida albicans and Aspergillus niger have also been included in these assessments.
The mechanism of action for the antimicrobial effects of these derivatives is an active area of research. It is hypothesized that these compounds may interfere with bacterial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes necessary for microbial survival. The specific molecular targets are likely influenced by the nature of the substituents on the piperazine ring. For instance, the introduction of aromatic or heteroaromatic moieties has been shown to modulate the antimicrobial spectrum and potency.
Antimicrobial Activity of this compound Derivatives
| Derivative | Target Organism | Activity |
|---|---|---|
| Aryl-substituted piperazine | Staphylococcus aureus | Moderate to high |
| Heteroaromatic-substituted piperazine | Escherichia coli | Variable |
| Alkyl-substituted piperazine | Candida albicans | Low to moderate |
Antimalarial Activity in Parasite Cultures
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial drugs. Derivatives of this compound have been explored as potential candidates in this therapeutic area.
In vitro studies using parasite cultures of P. falciparum are the primary method for assessing the antimalarial activity of these compounds. The effectiveness is often measured by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth. Research has indicated that certain derivatives of this compound exhibit promising antiplasmodial activity, sometimes comparable to or even exceeding that of established antimalarial drugs like chloroquine (B1663885) and artemisinin, particularly against chloroquine-resistant strains.
The structural features that contribute to the antimalarial efficacy are under investigation. It is believed that the piperazine and pyrrolidinone core structures play a crucial role in interacting with parasitic targets. Modifications at the N-4 position of the piperazine ring have been shown to be critical for activity. The introduction of specific aromatic and heteroaromatic groups can enhance the potency and selectivity of these compounds. The precise mechanism of action is yet to be fully elucidated but may involve inhibition of hemozoin formation or interference with other essential parasitic metabolic pathways.
Anti-inflammatory and Analgesic Mechanisms in Preclinical Models
Chronic inflammatory diseases and pain represent significant health challenges, and the development of new therapeutic agents with improved efficacy and safety profiles is a priority. Derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties in various preclinical models.
The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema in rodents. In these models, the administration of a test compound is assessed for its ability to reduce the swelling and inflammation induced by an irritant. Studies have shown that some this compound derivatives can significantly inhibit edema formation, suggesting a potent anti-inflammatory effect.
The analgesic effects are typically studied using models like the hot plate test or the acetic acid-induced writhing test in mice. These tests measure the response to thermal or chemical pain stimuli, respectively. Certain derivatives have demonstrated a notable increase in pain threshold, indicating a significant analgesic activity.
The mechanisms underlying the anti-inflammatory and analgesic effects are thought to involve the modulation of various inflammatory mediators. It is hypothesized that these compounds may inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and enzymes like cyclooxygenase (COX), which are key players in the inflammatory cascade. The analgesic action may be linked to both central and peripheral mechanisms.
Metabolism Studies in Preclinical Models
Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. For this compound and its derivatives, metabolism studies are conducted to identify the metabolic pathways and the resulting metabolites. These studies are typically performed using in vitro systems, such as liver microsomes, and in vivo models in animals.
The primary goal of these studies is to gain insight into how the body processes these compounds, which can influence their efficacy, duration of action, and potential for drug-drug interactions. The structural features of the this compound scaffold, particularly the piperazine and pyrrolidinone rings, are susceptible to various metabolic transformations.
Identification of Metabolites and Transformation Products
The identification of metabolites is a key aspect of understanding the biotransformation of this compound derivatives. In vitro studies using liver microsomes from different species, including humans, are commonly employed to generate and identify potential metabolites. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in separating and characterizing the structures of these transformation products.
Common metabolic transformations observed for this class of compounds include oxidation, N-dealkylation, and hydroxylation. The piperazine ring is a frequent site of metabolism, often undergoing oxidation to form N-oxide metabolites or cleavage of the ring. The pyrrolidinone moiety can also be hydroxylated. The specific metabolites formed can vary depending on the substituents present on the parent molecule.
Future Research Directions and Translational Potential in Chemical Biology
Development of Novel Synthetic Methodologies for Complex Derivatives
The pyrrolidinone core, a five-membered lactam ring, is a prevalent motif in a wide array of biologically active natural products and synthetic compounds. nih.govresearchgate.net Its synthesis and functionalization are, therefore, of paramount importance. Recent advancements have focused on creating more complex and diverse derivatives of 1-(1-piperazinyl)-2-pyrrolidinone.
Novel synthetic strategies are being explored to introduce a variety of substituents onto both the pyrrolidinone and piperazine (B1678402) rings. nih.gov These methods include multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules from simple starting materials. tandfonline.com For instance, a one-pot, three-component reaction involving p-chloroacetophenone, N,N-dimethylformamide-dimethylacetal (DMFDMA), and a secondary amine like N-methylpiperazine or pyrrolidine (B122466) has been successfully employed to generate enaminones, which are valuable intermediates. mdpi.com
Furthermore, methods like 1,3-dipolar cycloadditions and various cyclization reactions are being refined to afford greater control over the stereochemistry of the resulting pyrrolidinone derivatives. nih.gov The development of stereoselective synthesis methods is particularly crucial, as the spatial arrangement of substituents can significantly impact biological activity. mdpi.comnih.gov The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes represents another innovative approach, offering a broad scope for introducing diverse functionalities. mdpi.com
Future efforts will likely focus on developing even more efficient and atom-economical synthetic routes. This includes the use of flow chemistry, which can offer improved reaction control, scalability, and safety. mdpi.com The exploration of novel catalysts, including biocatalysts, could also open up new avenues for the synthesis of enantiomerically pure and structurally complex this compound derivatives.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is becoming increasingly integral to modern drug discovery and chemical biology research. For this compound derivatives, this integrated approach is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new, more potent, and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives to elucidate the molecular descriptors that govern their biological activity. researchgate.net These studies, which combine quantum chemical calculations with molecular modeling, can explain a significant portion of the variance in activity and have been validated through various statistical methods. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes of these compounds with their biological targets. nih.govrsc.org For example, docking studies have been used to understand the interactions of pyrrolidin-2-one derivatives with enzymes like acetylcholinesterase (AChE), providing insights into the key residues involved in binding. nih.gov MD simulations further refine these models by providing a dynamic view of the ligand-receptor complex, helping to assess the stability of the predicted binding poses. rsc.orgnih.govresearchgate.net
The integration of these computational methods with experimental techniques such as X-ray crystallography provides a comprehensive understanding of the molecular basis of action. nih.gov This knowledge is invaluable for the structure-based design of new derivatives with improved properties. Future research will likely see the increased use of more advanced computational techniques, such as free energy perturbation (FEP) calculations, to more accurately predict binding affinities and guide the synthesis of the most promising candidates.
Exploration of Unique Biological Targets and Pathways
Derivatives of this compound have shown activity against a range of biological targets, highlighting the therapeutic potential of this scaffold. ontosight.ai A significant area of research has been their activity as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. researchgate.net Structure-based drug design has led to the identification of potent and reversible MAGL inhibitors with a piperazinyl pyrrolidin-2-one core. researchgate.net
Beyond MAGL, these compounds have been investigated for their affinity towards various neurotransmitter receptors, suggesting potential applications in treating neurological disorders. ontosight.aiijrrjournal.com For instance, certain derivatives have shown binding affinity for sigma receptors, which are implicated in a variety of central nervous system (CNS) functions. nih.govnih.gov
The pyrrolidinone scaffold itself is a versatile platform for targeting a diverse array of proteins. nih.gov Derivatives have been developed as inhibitors of enzymes such as neutral sphingomyelinase 2 (nSMase2), which is involved in the synthesis of extracellular vesicles. researchgate.net Others have been designed as inhibitors of the α2δ-1 subunit of voltage-gated calcium channels, with potential applications in pain management. nih.gov
Future research will undoubtedly focus on identifying novel biological targets for this compound derivatives. This can be achieved through high-throughput screening campaigns against diverse target classes and through chemoproteomics approaches to identify protein partners in a cellular context. Elucidating the signaling pathways modulated by these compounds will be crucial for understanding their mechanisms of action and for identifying new therapeutic opportunities.
Strategic Derivatization for Enhanced Specificity and Potency in Research Models
The ability to strategically modify the this compound scaffold is key to developing compounds with enhanced specificity and potency for use as research tools and potential therapeutic leads. Structure-activity relationship (SAR) studies are instrumental in guiding these derivatization efforts. researchgate.netnih.gov
For example, in the development of MAGL inhibitors, modifications to the piperazinyl pyrrolidin-2-one core and its substituents were guided by the goal of enhancing interactions with the enzyme's active site. researchgate.net This led to the identification of highly potent and reversible inhibitors. researchgate.net Similarly, for inhibitors of the α2δ-1 subunit of voltage-gated calcium channels, exploration of different substituents on the quinazolin-4-(3H)-one scaffold, to which the piperazinyl moiety was attached, resulted in compounds with nanomolar affinities. nih.gov
The introduction of different functional groups can also be used to fine-tune the physicochemical properties of the compounds, such as their solubility and membrane permeability, which are critical for their efficacy in cellular and in vivo models. The replacement of a piperazine ring with a prolinol moiety, for instance, was shown to be a successful strategy in the development of KRAS inhibitors. acs.orgacs.org
Future work will involve the continued systematic exploration of the chemical space around the this compound core. This will include the synthesis of focused libraries of compounds with diverse substituents at various positions on both the pyrrolidinone and piperazine rings. The evaluation of these compounds in a battery of in vitro and in vivo models will be essential for identifying derivatives with the desired potency, selectivity, and pharmacokinetic properties for further development.
Q & A
Q. What are the established synthetic routes for 1-(1-piperazinyl)-2-pyrrolidinone, and how can reaction progress be monitored methodically?
The synthesis typically involves nucleophilic substitution or coupling reactions between piperazine derivatives and activated pyrrolidinone intermediates. For example, a protocol analogous to halogenated phenyl-pyrrolidinone synthesis (e.g., ) involves refluxing precursors in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 150°C for 20 hours . Reaction progress is monitored via TLC (e.g., silica gel plates, UV visualization) and validated by ¹H NMR to confirm substitution patterns. Post-reaction workup includes extraction with ethyl acetate, washing with ammonium chloride, and solvent removal under reduced pressure .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To verify substituent positions and rule out regioisomers (e.g., piperazine N-substitution vs. pyrrolidinone ring modifications) .
- Mass Spectrometry (MS) : For molecular ion confirmation and detection of byproducts.
- Elemental Analysis : To validate empirical formulas (e.g., %N discrepancy ≤0.5% indicates purity) .
- HPLC : For quantitative purity assessment using reverse-phase columns and UV detection.
Q. What safety protocols are critical when handling this compound?
- Toxicity : Intraperitoneal LD₅₀ data from analogous pyrrolidinone derivatives suggest strict glovebox use and fume hoods for handling .
- Decomposition Risks : Thermal degradation releases NOₓ vapors; avoid heating above 200°C without scrubbers .
- Waste Disposal : Follow institutional guidelines for halogenated/organonitrogen waste, as outlined in Prudent Practices in the Laboratory .
Advanced Research Questions
Q. How can researchers optimize reaction yields in piperazine-pyrrolidinone coupling reactions?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine. shows DMF increases yields by 15–20% compared to THF .
- Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) improves aryl-piperazine bond formation, reducing side-product formation .
- Temperature Gradients : Stepwise heating (80°C → 150°C) minimizes thermal decomposition of sensitive intermediates .
Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy, entropy) for this compound?
- Replicate Under Controlled Conditions : Use calorimetry (DSC) to measure ΔH directly, comparing results across solvent systems (e.g., aqueous vs. organic) .
- Computational Validation : DFT calculations (e.g., Gaussian) can model reaction energetics and identify discrepancies between experimental and theoretical values .
Q. How does the electronic configuration of substituents influence reactivity in downstream applications?
- Halogen Effects : Bromo/iodo substituents (as in ) enhance electrophilicity, facilitating Suzuki-Miyaura cross-coupling for functionalized derivatives .
- Piperazine Basicity : The lone pair on piperazine’s N-atoms mediates pH-dependent solubility; pKa titration (e.g., potentiometry) guides buffer selection for biological assays .
Q. What mechanistic insights explain its potential pharmacological activity (e.g., anticonvulsant, receptor modulation)?
- Receptor Docking Studies : Molecular docking (AutoDock Vina) reveals affinity for GABAₐ or NMDA receptors, akin to pyrrolidinone anticonvulsants in .
- Metabolic Stability : LC-MS/MS assays in hepatocyte models assess oxidative degradation pathways (e.g., CYP450-mediated) .
Data Analysis and Validation
Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR splitting patterns)?
- Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering in pyrrolidinone) by acquiring spectra at 25°C and −40°C .
- 2D Techniques : HSQC and HMBC correlate ¹H-¹³C signals to confirm connectivity in complex mixtures .
Q. What analytical workflows validate compound stability under storage conditions?
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-MS .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
